methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and formylation reactions are then employed to introduce the bromo and formyl groups, respectively. The final step involves esterification to produce the carboxylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) and iodide ions (I-) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylic acid.
Reduction: The reduction of the bromo group can yield methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-methanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and formyl groups make it a versatile intermediate in organic synthesis.
Biology: Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: This compound has been investigated for its potential medicinal properties, including anticancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism by which methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the formyl and isopropyl groups.
Methyl 3-formyl-1H-indole-4-carboxylate: Lacks the bromo and isopropyl groups.
Methyl 1-isopropyl-1H-indole-4-carboxylate: Lacks the bromo and formyl groups.
Uniqueness: Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate is unique due to the presence of both bromo and formyl groups on the indole ring, which provides it with distinct chemical reactivity and biological activity compared to its similar counterparts.
Properties
IUPAC Name |
methyl 6-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)13-11(14(18)19-3)4-10(15)5-12(13)16/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUCUFAHMRUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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